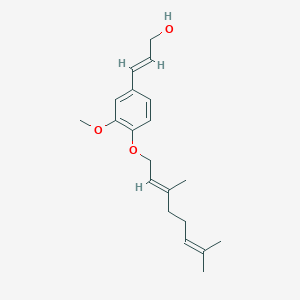

O-geranylconiferyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQXYSRVSXKEES-YIERNNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347685 | |

| Record name | O-Geranylconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129350-09-0 | |

| Record name | O-Geranylconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Geranylconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129350-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of O-geranylconiferyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-geranylconiferyl alcohol is a naturally occurring meroterpenoid, a class of hybrid natural products derived from both the terpenoid and phenylpropanoid biosynthetic pathways. These compounds exhibit a wide range of biological activities, making them of significant interest for pharmaceutical and biotechnological applications. The structure of this compound consists of a coniferyl alcohol moiety derived from the phenylpropanoid pathway, which is O-linked to a geranyl group, a C10 monoterpene unit originating from the terpenoid pathway. This guide provides a detailed overview of the core biosynthetic pathway of this compound, quantitative data from related enzymatic reactions, detailed experimental protocols for pathway elucidation, and visual diagrams of the key processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the phenylpropanoid pathway, which produces coniferyl alcohol, and the terpenoid biosynthesis pathway (either the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathway), which generates the geranyl pyrophosphate (GPP) donor molecule. The final step involves the enzymatic transfer of the geranyl moiety to coniferyl alcohol.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

Coniferyl alcohol, a primary monolignol, is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. This well-established pathway is central to the formation of lignin (B12514952) and various other phenolic compounds in plants.

-

Step 1: Deamination. L-phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

Step 2: Hydroxylation. Cinnamic acid is hydroxylated to form p-coumaric acid, a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H) .

-

Step 3: Aromatic Ring Hydroxylation. p-Coumaric acid is further hydroxylated to caffeic acid by p-Coumarate 3-Hydroxylase (C3H) .

-

Step 4: O-Methylation. The 3-hydroxyl group of caffeic acid is methylated to produce ferulic acid, a reaction mediated by Caffeic Acid O-Methyltransferase (COMT) .

-

Step 5: CoA Ligation. Ferulic acid is activated by conversion to its thioester, feruloyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

-

Step 6: Reduction to Aldehyde. Feruloyl-CoA is reduced to coniferyl aldehyde by Cinnamoyl-CoA Reductase (CCR) .

-

Step 7: Reduction to Alcohol. Finally, coniferyl aldehyde is reduced to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

Terpenoid Pathway: Synthesis of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the C10 prenyl donor, is synthesized from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be produced via two distinct pathways depending on the organism and cellular compartment: the MVA pathway (cytosol) and the MEP pathway (plastids).

-

MEP Pathway: Starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

-

MVA Pathway: Starts with acetyl-CoA.

-

Final Step: Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form GPP.

Final Step: O-Geranylation of Coniferyl Alcohol

The final and defining step in the biosynthesis of this compound is the transfer of the geranyl moiety from GPP to the hydroxyl group of coniferyl alcohol. This reaction is catalyzed by a putative aromatic O-prenyltransferase (O-PT) . While the specific enzyme for this reaction has not been definitively characterized, evidence points towards a member of the membrane-bound UbiA superfamily of prenyltransferases .[1][2] These enzymes are known to catalyze the prenylation of various aromatic acceptor molecules in plant specialized metabolism.[3] The reaction proceeds via a C-O bond formation, yielding this compound.

Quantitative Data

As the specific O-prenyltransferase that synthesizes this compound has not yet been characterized, quantitative kinetic data for this precise reaction is unavailable in the literature. However, the kinetic parameters of a closely related, recently characterized plant aromatic O-prenyltransferase from grapefruit (Citrus paradisi), CpPT1, provide valuable insights into the potential catalytic efficiency of such enzymes.[1][2] CpPT1 is a member of the UbiA superfamily and catalyzes the O-geranylation of various coumarin (B35378) substrates.

Table 1: Kinetic Parameters of Grapefruit O-Prenyltransferase (CpPT1) with Coumarin Acceptors and GPP [1]

| Prenyl Acceptor Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |

| Bergaptol | 4.6 ± 0.5 | 0.17 ± 0.004 | 3.7 x 104 |

| Xanthotoxol | 10.4 ± 1.2 | 0.11 ± 0.003 | 1.1 x 104 |

| 5-Hydroxyumbelliferone | 16.5 ± 2.0 | 0.046 ± 0.001 | 2.8 x 103 |

| 8-Demethylsiderin | 11.2 ± 1.1 | 0.016 ± 0.0003 | 1.4 x 103 |

| Meranzin | 21.0 ± 3.4 | 0.013 ± 0.0005 | 6.2 x 102 |

Data are presented as mean ± SE (n=3). The concentration of the prenyl donor, GPP, was fixed at 100 µM.

Table 2: Kinetic Parameters of CpPT1 with Geranyl Pyrophosphate (GPP) as the Prenyl Donor [1]

| Prenyl Acceptor Substrate (Fixed) | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1M-1) |

| Bergaptol (100 µM) | 5.8 ± 0.9 | 0.16 ± 0.004 | 2.8 x 104 |

| Xanthotoxol (100 µM) | 6.1 ± 1.2 | 0.11 ± 0.004 | 1.8 x 104 |

Data are presented as mean ± SE (n=3).

These data indicate that plant UbiA-type O-prenyltransferases can exhibit high affinity (low µM Km values) for their aromatic substrates and demonstrate catalytic efficiencies comparable to other enzymes in specialized metabolic pathways. It is plausible that a dedicated coniferyl alcohol O-geranyltransferase would possess similar kinetic properties.

Experimental Protocols

The following protocols are synthesized from methodologies used for the characterization of plant membrane-bound aromatic prenyltransferases.

Heterologous Expression and Microsome Preparation

This protocol describes the expression of a putative plant O-prenyltransferase in Saccharomyces cerevisiae and the subsequent isolation of microsomes containing the recombinant enzyme.

References

- 1. Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. How did plants evolve the prenylation of specialized phenolic metabolites by means of UbiA prenyltransferases? - PubMed [pubmed.ncbi.nlm.nih.gov]

O-geranylconiferyl alcohol chemical structure and properties

An In-depth Technical Guide to O-geranylconiferyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, a naturally occurring phenylpropanoid. The information is compiled from various scientific sources to support research and development efforts.

Chemical Structure and Identification

This compound, also known as conifegrol, is a derivative of coniferyl alcohol characterized by the presence of a geranyl group attached via an ether linkage.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol[1] |

| Molecular Formula | C₂₀H₂₈O₃[1] |

| Molecular Weight | 316.4 g/mol [1] |

| CAS Number | 129350-09-0[1] |

| SMILES | CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C[1] |

| InChI | InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Boiling Point | 469.9 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.016 g/cm³ | --INVALID-LINK-- |

| Flash Point | 238 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.24E-09 mmHg at 25°C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

LC-MS/MS data is available for this compound. The precursor ion is observed at m/z 339.1926 [M+Na]⁺. The fragmentation pattern provides characteristic ions for the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a related coniferyl alcohol derivative shows a broad vibration at 3441 cm⁻¹ corresponding to the hydroxyl group, and stretching vibrations around 1600 cm⁻¹ and 1100 cm⁻¹ indicative of the benzene (B151609) ring and C-O stretching, respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Experimental Protocols

Research on the biological activities of this compound is limited. One study has reported its isolation from the bark of Fagara rhetza and noted a moderate antimalarial activity in an in vitro test system.[4] However, detailed experimental protocols and quantitative data such as IC₅₀ values from this study are not available in the public domain.

The general class of phenylpropanoids and terpenoids, to which this compound belongs, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is needed to specifically elucidate the bioactivities of this compound.

Synthesis

A formal synthesis of this compound has been reported.[5] A convenient two-step stereoselective synthesis of (E)-methyl O-alkylferulates has been described starting from vanillin, which serves as a precursor for the synthesis of this compound.[5]

Logical Workflow for Synthesis:

Caption: A simplified diagram illustrating a potential synthetic route to this compound.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise molecular mechanisms of action for this compound. Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research in this area would be highly valuable to understand its potential therapeutic effects.

Conclusion and Future Directions

This compound is a well-characterized natural product in terms of its chemical structure. However, there is a significant gap in the understanding of its biological activities and mechanism of action. The reported moderate antimalarial activity warrants further investigation, including the determination of its potency, selectivity, and mechanism of action against Plasmodium falciparum.

Future research should focus on:

-

Comprehensive screening for a wider range of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

-

Detailed elucidation of the mechanism(s) of action for any confirmed biological activities.

-

Identification of the molecular targets and signaling pathways modulated by this compound.

Such studies will be essential to unlock the full therapeutic potential of this natural compound for drug development professionals.

References

- 1. This compound | C20H28O3 | CID 6439279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indonesian Medicinal Plants. III. On the Constituents of the Bark of Fagara rhetza (Rutaceae).(1) : Alkaloids, Phenylpropanoids, and Acid Amide [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

O-Geranylconiferyl Alcohol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential pharmacological applications.[1] As a derivative of coniferyl alcohol, a primary building block of lignin (B12514952) in plant cell walls, it features a geranyl group attached via an ether linkage.[1][2] This structural modification contributes to its distinct bioactive properties, including potential antioxidant and antimicrobial activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound from plant sources.

Discovery and Occurrence in Plants

This compound has been isolated from a variety of plant species, primarily within the Rutaceae and Asteraceae families. Its discovery is documented in studies focusing on the phytochemical analysis of medicinal plants.

Key plant sources include:

-

Fagara rhetza (Rutaceae): The bark of this Indonesian medicinal plant is a known source of this compound.[3]

-

Zanthoxylum nitidum (Rutaceae): This herb is another reported source of the compound.[3]

-

Zanthoxylum scandens (Rutaceae): The bark of this plant has also been found to contain this compound.

-

Ligularia kanaitzensis (Asteraceae): This plant has been reported to contain this compound.[4]

-

Ligularia duciformis (Asteraceae): Another species in the Ligularia genus from which the compound has been isolated.[4]

While the presence of this compound has been confirmed in these species, quantitative data on its yield and concentration in different plant tissues is not extensively reported in the available literature.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [1][4] |

| Molecular Weight | 316.4 g/mol | [1][4] |

| CAS Number | 129350-09-0 | [1][4] |

| IUPAC Name | (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | [4] |

| Boiling Point | 469.9 °C | [1] |

| SMILES | CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | [4] |

Spectral Data

| Technique | Key Data Points | Reference |

| LC-MS | Precursor m/z: 339.1926 [M+Na]⁺ | [4] |

| ¹³C NMR | Spectra available in public databases. | [4] |

| IR Spectra | Spectra available in public databases. | [4] |

Experimental Protocols

A detailed, standardized protocol for the extraction and isolation of this compound is not universally established and may vary depending on the plant matrix. However, a general workflow for the isolation of phenylpropanoids from plant material can be adapted.

General Protocol for Phenylpropanoid Isolation

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., bark, roots, leaves) at room temperature.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude extract or a specific fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative reverse-phase HPLC.

-

A typical mobile phase would consist of a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at a wavelength suitable for phenylpropanoids (e.g., 280 nm).

-

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

-

Biosynthesis

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce coniferyl alcohol. The final step in the formation of this compound is the attachment of a geranyl moiety from geranyl diphosphate (B83284) (GPP), a product of the terpenoid biosynthesis pathway. The specific enzyme catalyzing this O-geranylation step in plants has not yet been fully characterized.

Potential Signaling Pathways and Biological Activities

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive phenylpropanoids and its reported antioxidant and antimicrobial properties suggest potential mechanisms of action.

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties. This activity is likely mediated through the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. The potential signaling pathway could involve the modulation of endogenous antioxidant systems, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

Antimicrobial Activity

The antimicrobial effects of this compound may be attributed to its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways. The lipophilic geranyl group could enhance its ability to interact with and penetrate microbial cell membranes.

Conclusion

This compound is a promising natural product with potential applications in pharmacology and drug development. While its presence in several plant species is established, further research is needed to quantify its abundance, elucidate the specific enzymes involved in its biosynthesis, and fully characterize its mechanisms of action and signaling pathways. The development of standardized isolation protocols will be crucial for advancing the study of this and other related bioactive compounds.

References

An In-depth Technical Guide to O-geranylconiferyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a derivative of coniferyl alcohol, one of the primary monomers of lignin, and is characterized by the addition of a geranyl group. This modification imparts specific lipophilicity and biological properties to the molecule. This compound has garnered interest in the scientific community for its potential antioxidant, antimicrobial, and anti-inflammatory activities, making it a candidate for further investigation in drug development and as a bioactive compound. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activities of this compound, supported by experimental protocols and pathway diagrams.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C20H28O3 | [1][2] |

| Molecular Weight | 316.4 g/mol | [1][2] |

| IUPAC Name | (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |

| CAS Number | 129350-09-0 | |

| Appearance | Not specified, likely a colorless or pale yellow solid/oil | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO |

Synthesis of this compound

While this compound can be isolated from various plant sources, its chemical synthesis is crucial for obtaining larger quantities for research and development. The synthesis typically involves a two-step process: the synthesis of the precursor, coniferyl alcohol, followed by its geranylation.

Experimental Protocol: Synthesis of Coniferyl Alcohol from Ferulic Acid

A common method for synthesizing coniferyl alcohol is through the reduction of ferulic acid. The following protocol is a multi-step process that starts with the protection of the phenolic hydroxyl group of ferulic acid, followed by the reduction of the carboxylic acid to an alcohol, and finally deprotection.

Materials:

-

Ferulic acid

-

Acetic anhydride (B1165640)

-

Pyridine

-

Thionyl chloride

-

Sodium borohydride (B1222165)

-

Ethyl acetate (B1210297)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Petroleum ether

-

Standard laboratory glassware and equipment

Procedure:

-

Acetylation of Ferulic Acid:

-

Dissolve ferulic acid in a mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, followed by water, and then dry over anhydrous sodium sulfate (B86663).

-

Evaporate the solvent to obtain 4-acetylferulic acid.

-

-

Formation of the Acid Chloride:

-

Suspend 4-acetylferulic acid in toluene and add thionyl chloride.

-

Heat the mixture to approximately 80°C and add a catalytic amount of pyridine.

-

Continue heating until a clear solution is formed.

-

Remove the toluene by co-evaporation to yield the 4-acetylferuloyl chloride as a solid.

-

-

Reduction to the Alcohol:

-

Dissolve the 4-acetylferuloyl chloride in dry ethyl acetate.

-

Add sodium borohydride portion-wise to the solution while stirring.

-

Monitor the reaction by TLC until completion.

-

Perform a standard aqueous work-up to isolate the 4-acetoxyconiferyl alcohol.

-

-

Deprotection to Coniferyl Alcohol:

-

Dissolve the 4-acetoxyconiferyl alcohol in ethanol.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature for a few hours.

-

Acidify the solution with dilute HCl.

-

Extract the coniferyl alcohol with ethyl acetate.

-

Wash the organic layer, dry it, and evaporate the solvent.

-

The resulting oil can be crystallized from a mixture of ethyl acetate and petroleum ether to yield pure coniferyl alcohol.[3]

-

Experimental Protocol: Geranylation of Coniferyl Alcohol

The final step in the synthesis of this compound is the etherification of the phenolic hydroxyl group of coniferyl alcohol with a geranyl group.

Materials:

-

Coniferyl alcohol

-

Geranyl bromide

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetone (B3395972) or Dimethylformamide (DMF) as a solvent

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup:

-

Dissolve coniferyl alcohol in acetone or DMF in a round-bottom flask.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature for a short period to activate the phenoxide.

-

-

Geranylation:

-

Add geranyl bromide dropwise to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, filter off the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

-

References

O-Geranylconiferyl Alcohol: A Technical Guide to Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current available scientific information on O-geranylconiferyl alcohol. It is intended for informational purposes for a scientific audience and does not constitute medical advice. Significant gaps in the research exist, and many of the therapeutic potentials discussed are based on the activities of structurally related compounds and require further experimental validation.

Executive Summary

This compound is a naturally occurring phenolic compound found in various medicinal plants. Structurally, it is a derivative of coniferyl alcohol, featuring a geranyl group modification. While research specifically investigating the therapeutic properties of this compound is limited, its constituent moieties, coniferyl alcohol and geraniol (B1671447), are well-documented to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the known properties of this compound, and by extension, explores its therapeutic potential based on the established pharmacology of its structural components. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this promising natural product.

Introduction

This compound is a phenylpropanoid that has been isolated from several plant species, including Zanthoxylum nitidum and Fagara rhetza.[1] Its chemical structure combines the phenolic and alcohol functionalities of coniferyl alcohol with the lipophilic monoterpene geraniol. This unique combination suggests a potential for multifaceted biological activity. The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. The structural alerts within this compound—a phenol (B47542) ring known for antioxidant properties and a geranyl chain with demonstrated anti-inflammatory and anticancer activities—make it a compelling candidate for further investigation.

This guide will systematically present the available data on this compound, provide generalized experimental protocols for its study, and visualize hypothetical mechanisms of action and experimental workflows to support future research endeavors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its extraction, purification, and formulation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C20H28O3 | [2][3][4] |

| Molecular Weight | 316.43 g/mol | [2][5] |

| CAS Number | 129350-09-0 | [2][4][5] |

| IUPAC Name | (2E)-3-(4-(((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-3-methoxyphenyl)prop-2-en-1-ol | [2] |

| Boiling Point | 469.9 °C at 760 mmHg | [6] |

| Density | 1.016 g/cm³ | [6] |

| Storage Temperature | -20°C | [4][5] |

| Natural Sources | Zanthoxylum nitidum, Fagara rhetza, Ligularia kanaitzensis, Ligularia duciformis | [1][2] |

Therapeutic Potential (Hypothesized)

Due to the limited direct research on this compound, its therapeutic potential is largely inferred from the well-documented activities of coniferyl alcohol and geraniol.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7][8] Coniferyl alcohol itself has demonstrated antioxidant activity.[9][10][11][12] The presence of the phenolic hydroxyl group in the this compound structure strongly suggests it possesses similar, if not enhanced, antioxidant capabilities. The geranyl moiety may increase its lipophilicity, potentially allowing for better interaction with cellular membranes and protection against lipid peroxidation.

Anti-inflammatory Activity

Both coniferyl alcohol and geraniol have been reported to exhibit anti-inflammatory properties.[13][14][15] Coniferyl alcohol has been shown to reduce the expression of pro-inflammatory cytokines such as IL-17 and TNF-α.[16] Geraniol also demonstrates anti-inflammatory effects, contributing to its therapeutic potential.[13][14][15] It is plausible that this compound could modulate key inflammatory signaling pathways, such as NF-κB and JAK-STAT, to reduce the production of inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound can be inferred from the activities of its precursors. Coniferyl alcohol is a precursor to lignans, some of which have anticancer properties, and has itself been shown to induce apoptosis in cholangiocarcinoma cells.[17][18][19] Geraniol has demonstrated antitumor effects in various cancer models, including breast, lung, colon, and prostate cancer.[13] The mechanisms are often multifactorial, involving the modulation of cell proliferation, apoptosis, and metastasis-related signaling pathways.[20][21][22][23][24]

Antimicrobial Activity

Geraniol is known for its broad-spectrum antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains.[15][25][26][27][28][29] It can disrupt microbial cell membranes and inhibit biofilm formation.[25] Coniferyl alcohol has also been noted for its antifungal properties.[30] The combination of these two moieties in this compound suggests a strong potential for antimicrobial applications.

Experimental Protocols (Generalized)

Given the absence of specific published protocols for this compound, this section provides generalized methodologies for key assays relevant to its therapeutic evaluation.

Isolation and Purification Workflow

DPPH Radical Scavenging Assay (Antioxidant)

This assay is a common method to evaluate the free radical scavenging activity of a compound.[31][32][33][34]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to initiate the reaction. A blank containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Sample Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Future Research Directions

The therapeutic potential of this compound is currently underexplored. Future research should focus on:

-

Isolation and Characterization: Development of efficient methods for the isolation of this compound from its natural sources or through synthetic routes to obtain sufficient quantities for comprehensive biological testing.

-

In Vitro Bioassays: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities using a battery of standardized in vitro assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of its efficacy, pharmacokinetics, and safety in preclinical animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its therapeutic properties.

Conclusion

This compound represents a promising, yet largely uninvestigated, natural product with significant therapeutic potential. Based on the well-established biological activities of its structural components, coniferyl alcohol and geraniol, it is hypothesized that this compound may exert potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a foundational overview to encourage and support further scientific inquiry into this compound, which may ultimately lead to the development of novel therapeutic agents. The need for rigorous experimental validation of these hypothesized activities is paramount.

References

- 1. O-geranyl coniferyl alcohol, 129350-09-0 [thegoodscentscompany.com]

- 2. This compound | C20H28O3 | CID 6439279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 129350-09-0 | EFA35009 [biosynth.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. 129350-09-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, CAS No. 129350-09-0 - iChemical [ichemical.com]

- 7. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a biologically relevant antioxidant on the dehydrogenative polymerization of coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unlocking the therapeutic potential of Geraniol: an alternative perspective for metabolic disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

- 19. app.gs.kku.ac.th [app.gs.kku.ac.th]

- 20. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. mdpi.com [mdpi.com]

- 27. journals.asm.org [journals.asm.org]

- 28. tandfonline.com [tandfonline.com]

- 29. journals.plos.org [journals.plos.org]

- 30. medchemexpress.com [medchemexpress.com]

- 31. acmeresearchlabs.in [acmeresearchlabs.in]

- 32. researchgate.net [researchgate.net]

- 33. scribd.com [scribd.com]

- 34. DPPH Radical Scavenging Assay [mdpi.com]

O-Geranylconiferyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid that has garnered interest within the scientific community for its potential therapeutic applications. This compound, isolated from various medicinal plants, has been traditionally used in ethnobotanical practices for its purported anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of this compound, including its biological activities, putative mechanisms of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a phenolic compound characterized by a coniferyl alcohol moiety linked to a geranyl group.[1] It is found in a variety of plant species, notably within the Zanthoxylum and Ligularia genera, which have a history of use in traditional medicine for treating ailments such as inflammation, pain, and infections.[2][3][4] The presence of both a phenylpropanoid and a terpene component in its structure suggests a potential for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research into its therapeutic potential.

Traditional Medicine Applications

Several plant species containing this compound have been utilized in traditional medicine across various cultures. The genus Zanthoxylum (also known as Fagara) is widely used in traditional practices to treat conditions like inflammation, pain, and microbial infections.[2][5] For instance, decoctions of the stem or root of Fagara zanthoxyloides are traditionally used for intestinal issues and gonorrhea.[4] Similarly, species of the Ligularia genus are known in traditional medicine for their anti-inflammatory properties.[6][7] These ethnobotanical uses provide a valuable starting point for investigating the pharmacological properties of this compound.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, preliminary research and data on related compounds and plant extracts suggest potent biological activities. The following table summarizes the types of biological activities that have been investigated for compounds structurally related to this compound and extracts from plants in which it is found.

| Plant/Compound Class | Biological Activity | Assay Type | Key Findings (Example) |

| Fagara zanthoxyloides | Anti-inflammatory | In vitro & In vivo | Methanol extract inhibited phospholipase A2 activity and hypotonicity-induced membrane stabilization.[8] |

| Zanthoxylum rhetsa | Anti-inflammatory | LPS-induced macrophages | Inhibition of inflammatory mediators like NO, TNF-α, and PGE2.[9] |

| Phenylpropanoids | Antioxidant | DPPH radical scavenging | Many phenylpropanoids exhibit significant radical scavenging activity.[10] |

| Terpenoids (e.g., Geraniol) | Anti-inflammatory, Antioxidant | Various models | Geraniol has shown anti-inflammatory and antioxidant effects in various studies.[11] |

| Perillyl Alcohol | Anti-inflammatory, Antioxidant | Ethanol-induced liver injury | Protected against oxidative stress and inhibited NF-κB activation.[12] |

Putative Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known activities of its structural components (coniferyl alcohol and geraniol) and the general mechanisms of anti-inflammatory and antioxidant compounds, it is plausible that this compound interacts with key inflammatory and oxidative stress pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Alcohol consumption has been shown to impact NF-κB signaling.[13][14][15] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

- 1. This compound | 129350-09-0 | EFA35009 [biosynth.com]

- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-geranyl coniferyl alcohol, 129350-09-0 [thegoodscentscompany.com]

- 4. The virtues of fagara: At the heart of AFRICA ORGANIC HEALTH [santeafricaine.com]

- 5. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 6. Ligularia tissulaginea (Ligularia tissulaginea, Ligularia, Tissulaginea) - Uses, Benefits & Common Names [selinawamucii.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Ecological Significance of O-Geranylconiferyl Alcohol in Plant Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid, is emerging as a molecule of significant interest in the fields of chemical ecology and drug discovery. As a derivative of coniferyl alcohol, a fundamental building block of lignin (B12514952), this compound is strategically positioned at the crossroads of primary and secondary metabolism. This technical guide provides an in-depth exploration of the ecological roles of this compound, detailing its biosynthesis, its functions in plant defense and allelopathy, and its potential as a signaling molecule. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and application.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical compounds to interact with their environment. Among these, phenylpropanoids represent a diverse class of secondary metabolites crucial for survival and adaptation[1]. This compound is one such compound, characterized by a coniferyl alcohol backbone modified with a geranyl moiety[2]. This modification, a C10 isoprenoid unit, is thought to significantly alter the biological activity of the parent molecule, enhancing its lipophilicity and potential for membrane interaction. While research on this compound is still in its nascent stages, its structural similarity to other biologically active phenylpropanoids and geranylated compounds suggests a multifaceted ecological role[1][2]. This guide aims to consolidate the available information and provide a comprehensive resource for researchers investigating this promising natural product.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established phenylpropanoid pathway, which converts phenylalanine into a variety of essential compounds, including lignin monomers and flavonoids[3][4]. The pathway culminates in the formation of coniferyl alcohol, which then serves as the substrate for the subsequent geranylation reaction.

The proposed biosynthetic pathway is as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD)[3][4].

-

Geranylation: The final step involves the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the hydroxyl group of coniferyl alcohol. This reaction is catalyzed by a putative geranyltransferase enzyme[5]. While the specific enzyme responsible for this reaction in the context of this compound has not yet been definitively identified, various prenyltransferases are known to modify phenolic compounds, thereby diversifying their biological activities[5].

Ecological Roles

The addition of the lipophilic geranyl moiety to the hydrophilic coniferyl alcohol backbone is anticipated to enhance the compound's interaction with cellular membranes, suggesting a primary role in plant defense and communication.

Plant Defense

Phenylpropanoids are well-documented for their roles in protecting plants against a wide array of biotic threats, including insect herbivores and microbial pathogens[1][6]. The potential antimicrobial and insecticidal properties of this compound are inferred from the activities of structurally related compounds.

-

Antimicrobial Activity: Geranylated compounds, including flavonoids and coumarins, have demonstrated significant antifungal and antibacterial activities[7][8]. The geranyl group is thought to enhance the disruption of microbial cell membranes. While direct studies on the antimicrobial spectrum of this compound are lacking, its structural features suggest potential efficacy against various plant pathogens.

-

Insecticidal and Anti-herbivore Activity: Phenylpropanoids can act as feeding deterrents, toxins, or disruptors of insect development[9][10]. The geranyl moiety, a monoterpenoid, is a component of many essential oils with known insecticidal properties[11]. It is plausible that this compound contributes to the chemical defense of plants by deterring insect feeding or exhibiting toxicity to herbivores.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors[12][13][14][15]. Phenolic compounds are frequently implicated as allelochemicals[6][16]. While the direct allelopathic potential of this compound has not been reported, related phenylpropanoids have been shown to exert phytotoxic effects[17]. The release of this compound from decomposing plant material or root exudates could potentially influence the composition of the surrounding plant community.

Signaling Molecule

Recent research has highlighted the role of phenylpropanoid derivatives as signaling molecules in plant defense pathways[18][19][20]. The application of certain phenolic compounds can "prime" the plant's defense system, leading to a more rapid and robust response to subsequent pathogen or herbivore attacks[20]. It is hypothesized that this compound, or its metabolic derivatives, could act as an endogenous signal that modulates the expression of defense-related genes.

Quantitative Data

Specific quantitative data for this compound remains limited in the scientific literature. The following table summarizes general quantitative information for related phenylpropanoids to provide a comparative context.

| Compound Class | Example Compound | Typical Concentration Range in Stressed Tissues | Method of Analysis | Reference(s) |

| Phenylpropanoids | Ferulic Acid | 10 - 500 µg/g fresh weight | HPLC, GC-MS | [21] |

| Phenylpropanoids | Caffeic Acid | 5 - 200 µg/g fresh weight | HPLC, GC-MS | [21] |

| Geranylated Flavonoids | Xanthohumol | 0.1 - 1% dry weight in hops | HPLC-MS/MS | [22][23] |

| Geranylated Coumarins | Osthole | 50 - 1000 µg/g dry weight | HPLC, GC-MS | [7] |

Table 1: Representative Concentrations of Related Phenylpropanoids in Plant Tissues.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related phenylpropanoids and can be optimized for the study of this compound.

Extraction and Quantification

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

HPLC-MS system equipped with a C18 column

Procedure:

-

Sample Preparation: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.

-

Sonication: Sonicate the sample for 30 minutes in a sonication bath.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional): Re-extract the pellet with another 1 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

-

Liquid-Liquid Partitioning: Add an equal volume of ethyl acetate to the combined supernatant. Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Collect the upper ethyl acetate phase, which will contain the less polar this compound.

-

Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS Analysis: Inject the sample into the HPLC-MS system. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) on a C18 column is a suitable starting point. The mass spectrometer should be operated in both positive and negative ion modes to determine the optimal ionization for this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified this compound standard.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 129350-09-0 | EFA35009 [biosynth.com]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Potential Allelochemicals From Donor Plants and Their Synergistic Effects on the Metabolome of Aegilops geniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of Potential Allelochemicals From Donor Plants and Their Synergistic Effects on the Metabolome of Aegilops geniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant‐to‐plant defence induction in cotton is mediated by delayed release of volatiles upon herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of O-Geranylconiferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid with potential applications in pharmacology and biochemistry. The synthesis is achieved via a Williamson ether synthesis, reacting coniferyl alcohol with geranyl bromide in the presence of a base. This protocol offers a straightforward and efficient method for obtaining this compound for research and development purposes. Included are detailed experimental procedures, tables of quantitative data for the starting materials and product, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a phenolic compound that has been isolated from various plant sources. It is a derivative of coniferyl alcohol, a key precursor in lignin (B12514952) biosynthesis, and possesses a geranyl group attached to the phenolic oxygen. This structural modification imparts distinct lipophilicity and potential biological activities, making it a molecule of interest for drug discovery and development. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it is well-suited for the O-alkylation of phenols like coniferyl alcohol.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Coniferyl Alcohol | C₁₀H₁₂O₃ | 180.20 | 458-35-5 | White to pale yellow solid |

| Geranyl Bromide | C₁₀H₁₇Br | 217.14 | 6138-90-5 | Colorless to pale yellow liquid |

| This compound | C₂₀H₂₈O₃ | 316.43 | 129350-09-0 | Pale yellow oil or solid |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | White solid |

| Acetone (B3395972) | C₃H₆O | 58.08 | 67-64-1 | Colorless liquid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹³C NMR (CDCl₃, ppm) | δ 149.6, 146.9, 145.2, 137.9, 131.9, 129.1, 126.5, 123.8, 120.9, 119.8, 114.3, 112.9, 69.8, 63.8, 56.0, 39.6, 26.3, 25.7, 17.7, 16.5 |

| Mass Spectrometry (GC-MS) | m/z 316 (M+), 298, 177, 151, 137, 121, 93, 69 |

| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H stretch), 2920 (C-H stretch), 1650 (C=C stretch), 1590, 1510 (aromatic C=C stretch), 1260 (C-O stretch), 1140, 1030, 810 |

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar phenolic compounds.

Materials:

-

Coniferyl alcohol (1.0 eq)

-

Geranyl bromide (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetone (solvent)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add coniferyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the coniferyl alcohol. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of coniferyl alcohol).

-

Addition of Geranyl Bromide: To the stirring suspension, add geranyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.

-

Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water (2 x) and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to yield the pure product.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Note: Quantitative Analysis of O-Geranylconiferyl Alcohol

Abstract

This document provides a detailed protocol for the quantitative analysis of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. This note is intended for researchers, scientists, and drug development professionals who require accurate quantification of this compound from various matrices, such as plant extracts or biological samples.

Introduction

This compound is a phenolic compound found in various plant species, including Fagara rhetza and Zanthoxylum nitidum[1]. As a derivative of coniferyl alcohol, it belongs to the phenylpropanoid class of natural products and is investigated for its potential biological activities, including antioxidant and antimicrobial properties[2]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This application note details the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | [3] |

| Molecular Formula | C₂₀H₂₈O₃ | [2][3] |

| Molar Mass | 316.4 g/mol | [2][3] |

| CAS Number | 129350-09-0 | [2] |

Experimental Protocols

Standard Preparation

A certified reference standard of this compound can be obtained from commercial suppliers.

Protocol:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve. The concentration range should be selected based on the expected concentration of the analyte in the samples.

Sample Preparation (from Plant Matrix)

Protocol:

-

Homogenize the plant material (e.g., leaves, bark) to a fine powder.

-

Accurately weigh a portion of the homogenized sample (e.g., 1 gram).

-

Perform extraction using a suitable solvent. Methanol or ethanol (B145695) are common choices for phenylpropanoids. A recommended starting point is to add 10 mL of methanol to the sample.

-

Facilitate extraction by sonication or vortexing for a specified period (e.g., 30 minutes).

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant.

-

For improved purity, a solid-phase extraction (SPE) step can be incorporated.

-

Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Quantification

This protocol is based on typical parameters for similar compounds and available mass spectrometry data for this compound[3]. Method optimization is recommended.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A starting point could be a linear gradient from 5% to 95% B over 10 minutes. |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+Na]⁺) | m/z 339.2 |

| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. Based on the structure, likely product ions would result from the loss of the geranyl group or parts of the propenol side chain. |

| Collision Energy | To be optimized for the specific instrument and precursor-product ion transition. A starting point of 20 V can be used[3]. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Calibration Curve Data for this compound

| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | |

| 5 | |

| 10 | |

| 50 | |

| 100 | |

| 500 | |

| 1000 | |

| R² | >0.99 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) | |

| Precision (%RSD) | |

| Accuracy (%Recovery) | |

| Matrix Effect | |

| Stability |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Putative biosynthetic pathway of this compound.

References

Application Notes and Protocols: O-geranylconiferyl Alcohol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid with potential applications in pharmacology and biochemistry.[1] The protocols outlined below are based on established methodologies for the isolation of similar natural products from plant sources, particularly from the Zanthoxylum genus.

Introduction

This compound is a derivative of coniferyl alcohol distinguished by the presence of a geranyl group.[1] This compound has been identified in various plant species, including those from the Zanthoxylum and Ligularia genera.[2] Notably, it has been isolated from the bark of Fagara rhetza (a synonym for Zanthoxylum rhetsa) and Zanthoxylum scandens. Research interest in this compound stems from its potential antioxidant and antimicrobial activities.[1]

Data Presentation

Currently, there is a lack of specific quantitative data in the available scientific literature regarding the extraction yield and final purity of this compound. The following table provides a generalized summary of expected outcomes based on the extraction of similar phenylpropanoids from Zanthoxylum species.

| Parameter | Expected Range/Value | Source Plant Genera | Notes |

| Plant Material | Roots, Bark | Zanthoxylum, Ligularia | The concentration of the target compound can vary based on the plant part, species, and geographical location. |

| Extraction Solvent | Dichloromethane (B109758)/Methanol (B129727) (1:1, v/v) | Zanthoxylum chalybeum (for a similar derivative) | Other non-polar and moderately polar solvent systems may also be effective. |

| Extraction Method | Maceration or Soxhlet Extraction | General practice for natural product extraction. | The choice of method can influence extraction efficiency and time. |

| Purification Method | Silica (B1680970) Gel Column Chromatography | General practice for phenylpropanoid purification. | Gradient elution is typically employed for optimal separation. |

| Elution Solvents | n-Hexane and Ethyl Acetate (B1210297) Gradient | Zanthoxylum chalybeum (for a similar derivative) | The specific gradient will need to be optimized based on TLC analysis. |

| Expected Yield | Not specified in literature | - | Yields of natural products are highly variable. |

| Expected Purity | >95% (with optimal purification) | General expectation for purified compounds for research. | Purity should be assessed by HPLC, NMR, and MS. |

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound from plant material. Optimization of these protocols is recommended for specific plant sources and laboratory conditions.

Protocol 1: Extraction of this compound

1. Plant Material Preparation:

- Air-dry the plant material (e.g., roots or bark of a relevant Zanthoxylum species) at room temperature in a well-ventilated area until brittle.

- Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered plant material.

- Macerate the powder in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at a solvent-to-material ratio of 10:1 (mL:g).

- Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Preparation of the Column:

- Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

- Pack a glass column with the slurry, ensuring no air bubbles are trapped.

- Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

2. Sample Loading:

- Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the prepared column.

3. Elution:

- Begin elution with 100% n-hexane.

- Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient could be:

- 100% n-Hexane

- 95:5 n-Hexane:Ethyl Acetate

- 90:10 n-Hexane:Ethyl Acetate

- 80:20 n-Hexane:Ethyl Acetate

- 70:30 n-Hexane:Ethyl Acetate

- 50:50 n-Hexane:Ethyl Acetate

- 100% Ethyl Acetate

- Collect fractions of a consistent volume (e.g., 20 mL).

4. Fraction Analysis:

- Monitor the separation process by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2).

- Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

- Pool the fractions containing the compound of interest based on their TLC profiles.

5. Final Purification and Characterization:

- Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.

- Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

- Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical relationship of steps in the isolation of this compound.

References

O-Geranylconiferyl Alcohol: A Promising Natural Compound in Drug Discovery

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound that has garnered interest in the field of drug discovery for its potential therapeutic applications.[1] A derivative of coniferyl alcohol, this compound is characterized by the addition of a geranyl group and is found in various plant species, including Ligularia kanaitzensis, Ligularia duciformis, and Zanthoxylum nitidum.[2][3] Its chemical formula is C20H28O3 with a molecular weight of 316.4 g/mol .[1] Preliminary research suggests that this compound possesses antioxidant and antimicrobial properties, laying the groundwork for further investigation into its pharmacological potential.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in drug discovery research, with a focus on its potential anti-inflammatory and anticancer activities.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's biological activities. Research on closely related compounds and extracts from plants containing this compound, however, suggests potential avenues for investigation. The tables below are structured to accommodate future experimental findings and provide a framework for data comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Test Concentration(s) | Result (e.g., % Inhibition, IC50) | Positive Control | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Data not available | Data not available | L-NMMA | |

| COX-2 Inhibition | e.g., Human recombinant | Data not available | Data not available | Celecoxib | |

| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | RAW 264.7 | Data not available | Data not available | Dexamethasone |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Test Concentration(s) | Result (e.g., % Viability, IC50) | Positive Control | Reference |

| e.g., MCF-7 | Breast Cancer | Data not available | Data not available | Doxorubicin | |

| e.g., A549 | Lung Cancer | Data not available | Data not available | Cisplatin | |

| e.g., HCT116 | Colon Cancer | Data not available | Data not available | 5-Fluorouracil |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the anti-inflammatory and anticancer potential of this compound. These are standard and widely accepted protocols in the field.

In Vitro Anti-Inflammatory Activity

a) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-